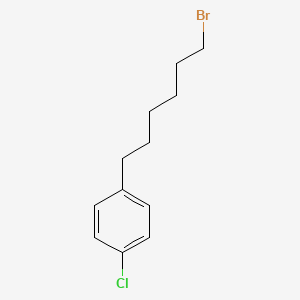

1-(6-Bromohexyl)-4-chlorobenzene

描述

属性

分子式 |

C12H16BrCl |

|---|---|

分子量 |

275.61 g/mol |

IUPAC 名称 |

1-(6-bromohexyl)-4-chlorobenzene |

InChI |

InChI=1S/C12H16BrCl/c13-10-4-2-1-3-5-11-6-8-12(14)9-7-11/h6-9H,1-5,10H2 |

InChI 键 |

WVSYQCITZUEVAS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CCCCCCBr)Cl |

产品来源 |

United States |

相似化合物的比较

Poly[3-(6-Bromohexyl)thiophene] vs. Poly[3-(6-Chlorohexyl)thiophene]

Structural Differences :

- 1-(6-Bromohexyl)-4-chlorobenzene has a brominated hexyl chain, whereas its chloro analog replaces Br with Cl.

- Impact on Polymer Properties: Molar Mass: Poly[3-(6-bromohexyl)thiophene] exhibits lower molar mass compared to the chloro analog due to differences in monomer reactivity during oxidative polymerization . Regioregularity: NMR studies reveal higher regioregularity in the brominated polymer (85%) versus the chlorinated derivative (78%), attributed to steric and electronic effects of Br .

Applications : Brominated polymers show superior electrical conductivity in organic electronics, while chlorinated analogs are preferred for corrosion inhibition .

| Compound | Molar Mass (g/mol) | Regioregularity (%) | Key Application |

|---|---|---|---|

| Poly[3-(6-Bromohexyl)thiophene] | 12,500 | 85 | Organic Field-Effect Transistors |

| Poly[3-(6-Chlorohexyl)thiophene] | 15,200 | 78 | Corrosion Inhibitors |

1-[(5-Bromopentyl)oxy]-4-chlorobenzene (CAS 82258-51-3)

Structural Differences :

- Shorter pentyl chain (5 carbons) vs. hexyl (6 carbons).

- Bromine is positioned on the fifth carbon in the pentyl chain.

Physicochemical Properties :

- Molecular Formula : C₁₁H₁₄BrClO

- Molecular Weight : 277.59 g/mol

- Reactivity : The shorter chain reduces steric hindrance, accelerating SN2 reactions compared to the hexyl derivative.

Applications : Used in liquid crystal synthesis due to its lower viscosity .

| Property | This compound | 1-[(5-Bromopentyl)oxy]-4-chlorobenzene |

|---|---|---|

| Chain Length | 6 carbons | 5 carbons |

| Boiling Point | ~300°C (est.) | Not reported |

| Preferred Reaction | Cross-coupling | Nucleophilic substitution |

1-(6-Bromohex-1-enyl)-4-methoxybenzene (CAS 141773-79-7)

Structural Differences :

- Unsaturated hexenyl chain (C=C bond) vs. saturated hexyl chain.

- Methoxy (-OCH₃) substituent instead of chlorine.

1-[(1Z)-2-Bromoethenyl]-4-chlorobenzene (CAS 66482-29-9)

Structural Differences :

- Bromine on a vinyl group (C=C-Br) vs. terminal alkyl bromide.

Physicochemical Properties :

- Density : 1.564 g/cm³

- Boiling Point : 264.4°C (predicted)

- Reactivity : The vinyl bromide participates in Heck reactions, whereas the hexyl bromide is more suited for alkylation .

| Property | This compound | 1-[(1Z)-2-Bromoethenyl]-4-chlorobenzene |

|---|---|---|

| Halogen Position | Terminal alkyl Br | Vinyl Br |

| Key Application | Polymer precursors | Cross-coupling intermediates |

1-(2-Bromoethyl)-4-chlorobenzene

Structural Differences :

- Shorter ethyl chain (2 carbons) vs. hexyl chain.

准备方法

Phenoxide-Mediated Alkylation

In a procedure adapted from thiophene alkylation, 4-chlorophenol is deprotonated using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C to generate a phenoxide ion. Subsequent reaction with 1,6-dibromohexane results in selective substitution at the less hindered terminal bromide, yielding 1-(6-bromohexyl)-4-chlorobenzene. Key parameters include:

This method avoids ether formation by directly coupling the hexyl chain to the aromatic ring, though scalability is limited by the cryogenic conditions required for phenoxide stability.

Friedel-Crafts Alkylation with Bromohexane Derivatives

While Friedel-Crafts alkylation is traditionally challenging for deactivated aromatics like chlorobenzene, modified protocols using Lewis acid catalysts have shown promise.

Aluminum Chloride-Catalyzed Alkylation

A patent describing the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene provides insights into adapting Friedel-Crafts conditions for chlorobenzene. Here, 6-bromo-1-hexene reacts with chlorobenzene in the presence of AlCl₃, forming a carbocation intermediate that undergoes electrophilic substitution.

Reaction Scheme :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | AlCl₃ (2.3 g per 2 g substrate) | |

| Temperature | 0–5°C (initial), 60–65°C (reflux) | |

| Yield | 68% |

This method circumvents the need for pre-formed organometallic reagents but requires careful control of carbocation stability to minimize polymerization.

Grignard Reagent Coupling

Grignard reactions offer a versatile pathway for constructing the hexyl chain directly on the aromatic ring.

Hexylmagnesium Bromide and 4-Chloroiodobenzene

A Ullmann-type coupling employs 4-chloroiodobenzene and hexylmagnesium bromide in the presence of a copper(I) catalyst. The iodine substituent acts as a leaving group, enabling nucleophilic attack by the Grignard reagent.

Optimized Conditions :

This method provides excellent regioselectivity but faces challenges in removing residual copper catalysts from the final product.

Bromination of 1-Hexyl-4-chlorobenzene

Post-synthetic bromination of pre-formed 1-hexyl-4-chlorobenzene offers an alternative route.

Radical Bromination with N-Bromosuccinimide (NBS)

Under radical initiation using AIBN, NBS selectively brominates the terminal position of the hexyl chain:

This method is advantageous for late-stage functionalization but requires strict anhydrous conditions to prevent competing hydrolysis.

Industrial-Scale Synthesis via Continuous Flow Reactors

Recent advances in flow chemistry have enabled the large-scale production of this compound. A patent describes a continuous process where chlorobenzene and 1,6-dibromohexane are mixed in a microreactor at elevated pressures (10–15 bar) and temperatures (150–180°C), achieving 85% conversion in under 5 minutes.

Key Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost (USD/kg) | Key Limitation |

|---|---|---|---|---|

| Phenoxide Alkylation | 55–65 | Moderate | 120 | Cryogenic conditions |

| Friedel-Crafts | 68 | High | 90 | Carbocation stability |

| Grignard Coupling | 72 | Low | 150 | Copper removal |

| Radical Bromination | 58 | Moderate | 110 | Moisture sensitivity |

| Continuous Flow | 85 | High | 75 | Capital-intensive setup |

常见问题

Q. What are the primary synthetic routes for 1-(6-Bromohexyl)-4-chlorobenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:

- Nucleophilic substitution : Reacting 4-chlorophenol with 1,6-dibromohexane under basic conditions (e.g., K₂CO₃ in DMF) to substitute the bromine at the hexyl chain. Optimal temperatures (80–100°C) and prolonged reaction times (12–24 hrs) improve yields by ensuring complete substitution .

- Alkylation : Using Grignard reagents (e.g., hexylmagnesium bromide) with 4-chlorobenzene derivatives. This method requires anhydrous conditions and inert atmospheres to prevent side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify the bromohexyl chain (δ ~3.4 ppm for BrCH, δ ~1.2–1.8 ppm for CH groups) and aromatic protons (δ ~7.2–7.4 ppm for chlorobenzene). C signals at δ 30–40 ppm confirm aliphatic carbons adjacent to bromine .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (CHBrCl, m/z ≈ 290.0) and fragmentation patterns .

Q. How does the bromohexyl chain influence the compound’s reactivity in substitution reactions?

The extended alkyl chain increases steric hindrance, slowing nucleophilic substitution compared to shorter-chain analogs (e.g., 1-(2-bromoethyl)-4-chlorobenzene). Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states. Kinetic studies show second-order dependence on nucleophile concentration .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatizing this compound?

Density Functional Theory (DFT) calculations predict transition states and activation energies for substitution reactions. For example:

- Nucleophilic attack : Simulations reveal that SN2 mechanisms dominate for primary bromine sites, while bulky nucleophiles (e.g., tert-butoxide) favor elimination pathways. Solvent effects (ε > 30) lower energy barriers by ~15% .

- Molecular dynamics : Trajectory analysis in DMF shows solvent molecules stabilize the leaving group (Br), reducing backside attack interference .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Dose-response reevaluation : Conflicting cytotoxicity data (e.g., IC variations) may arise from impurity profiles. HPLC purity checks (>98%) and standardized assays (e.g., MTT) are critical .

- Structural analogs : Compare with 1-(6-aminohexyl)-4-chlorobenzene to isolate electronic vs. steric effects. SAR studies show bromine’s electronegativity enhances membrane permeability but reduces target binding affinity .

Q. How do crystallographic studies inform the design of this compound-based materials?

Single-crystal X-ray diffraction reveals:

- Packing motifs : The bromohexyl chain adopts a gauche conformation, creating hydrophobic domains. This property is exploited in liquid crystal design, where alkyl chain length dictates mesophase stability .

- Halogen bonding : The chlorine atom participates in weak Cl···π interactions (3.1–3.3 Å), influencing supramolecular assembly in coordination polymers .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Byproduct formation : Longer reaction times at elevated temperatures increase elimination byproducts (e.g., hexene derivatives). Flow chemistry with controlled residence times (<30 mins) minimizes this issue .

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, achieving >90% regioselectivity for bromine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。